molecular formula C7H7BrO B1280546 3-Bromo-5-methylphenol CAS No. 74204-00-5

3-Bromo-5-methylphenol

Cat. No. B1280546
CAS RN: 74204-00-5
M. Wt: 187.03 g/mol
InChI Key: OTUYBYTUBWJBLO-UHFFFAOYSA-N
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Description

3-Bromo-5-methylphenol , also known by its chemical formula C7H7BrO , is a compound with an average mass of 187.034 Da . It falls under the category of organic chemicals and is commonly used in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylphenol involves introducing a bromine atom at the 3-position of a methyl-substituted phenol. Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have explored different methods to achieve this substitution, such as Sandmeyer reactions or direct bromination using bromine or N-bromosuccinimide (NBS). The choice of method depends on factors like yield, regioselectivity, and ease of handling .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-methylphenol indicates its composition: seven carbon atoms, seven hydrogen atoms, one bromine atom, and one oxygen atom. The monoisotopic mass is approximately 185.97 Da . The compound’s structure consists of a phenolic ring with a methyl group (CH3) and a bromine atom (Br) attached at specific positions .


Chemical Reactions Analysis

3-Bromo-5-methylphenol can participate in various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. Researchers have investigated its reactivity in the context of developing new pharmaceutical intermediates or functional materials. For instance, it can serve as a precursor for the synthesis of other brominated compounds or substituted phenols .


Physical And Chemical Properties Analysis

  • Molar Volume : 120.3 cm³/mol

Scientific Research Applications

Organic Synthesis

3-Bromo-5-methylphenol is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its bromine group, which can undergo various substitution reactions.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . The bromine atom in 3-Bromo-5-methylphenol can be replaced with other functional groups to create a variety of pharmaceutical compounds.

Agrochemicals

3-Bromo-5-methylphenol is also used in the production of agrochemicals . Its phenolic structure can be leveraged to synthesize compounds that have applications in pest control and plant growth regulation.

Dyestuff

In the dyestuff industry, 3-Bromo-5-methylphenol is used as a precursor . The presence of the phenolic group makes it a suitable candidate for the synthesis of azo dyes and pigments.

Linker Molecule

Similar to other bromo-methylphenols, 3-Bromo-5-methylphenol could potentially act as a linker molecule. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.

Safety And Hazards

3-Bromo-5-methylphenol should be handled with care due to its potential hazards. It may cause skin and eye irritation. Proper protective equipment, including gloves and goggles, is recommended when working with this compound. Adequate ventilation and adherence to safety protocols are essential .

properties

IUPAC Name

3-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUYBYTUBWJBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505632
Record name 3-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylphenol

CAS RN

74204-00-5
Record name 3-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the one-pot synthesis of 3-bromo-5-methylphenol described in the research significant?

A1: The research presents a one-pot C-H activation/borylation/oxidation sequence for synthesizing 3-bromo-5-methylphenol from 3-bromotoluene [, ]. This method is deemed "practical" due to its operational simplicity – no isolation of intermediates is required – and efficiency, achieving high yields on a multigram scale within a single day. This streamlined process offers significant advantages for large-scale production and research applications compared to potentially more complex and time-consuming traditional methods.

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